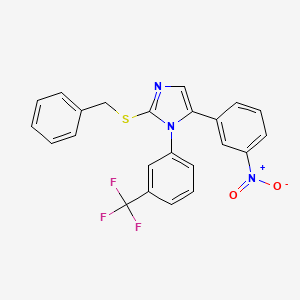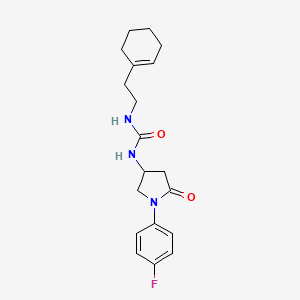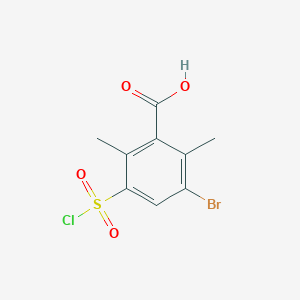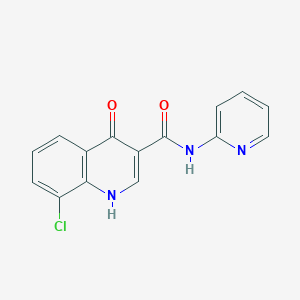
8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives have been used in the fields of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
There are several well-known classical synthesis protocols used for the construction of the principal quinoline scaffold. These include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a molecular formula of C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, they can be synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Physical And Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Wirkmechanismus
The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of DNA synthesis, disruption of mitochondrial function, and induction of apoptosis in cancer cells. In malaria research, it is thought to act by inhibiting heme detoxification in the parasite. In tuberculosis research, it is believed to act by inhibiting the activity of an essential enzyme involved in cell wall biosynthesis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In malaria research, it has been found to inhibit heme detoxification in the parasite, leading to the accumulation of toxic heme and ultimately the death of the parasite. In tuberculosis research, it has been shown to inhibit the activity of an essential enzyme involved in cell wall biosynthesis, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide in lab experiments is its broad-spectrum activity against a range of diseases. It has been found to have activity against various cancer cell lines, as well as drug-sensitive and drug-resistant strains of malaria and tuberculosis. Another advantage is its relatively low toxicity compared to other compounds with similar activity.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide. One direction is to further explore its mechanism of action, particularly in cancer research, where its precise targets are not fully understood. Another direction is to investigate its potential as a combination therapy with other compounds, particularly in malaria and tuberculosis research, where drug resistance is a major concern. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, which will be important for clinical development.
Synthesemethoden
The synthesis of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide involves the reaction of 8-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridine-2-amine. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-carbonyldiimidazole, and a base, such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, malaria, and tuberculosis. In cancer research, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In malaria research, it has been shown to have potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. In tuberculosis research, it has been found to have activity against both drug-sensitive and drug-resistant strains of the bacteria.
Eigenschaften
IUPAC Name |
8-chloro-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-5-3-4-9-13(11)18-8-10(14(9)20)15(21)19-12-6-1-2-7-17-12/h1-8H,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBLONPILPDGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

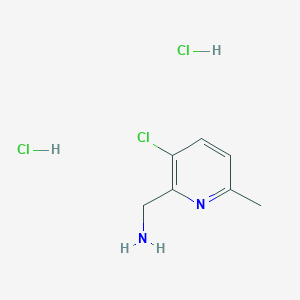

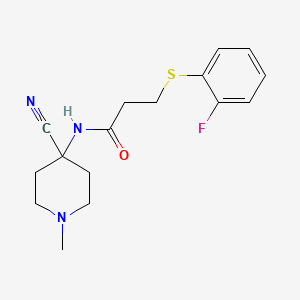
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B3002186.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B3002187.png)
![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)
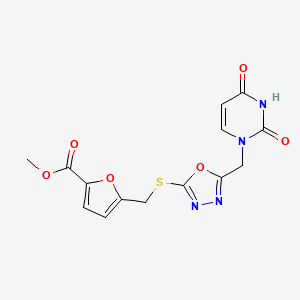
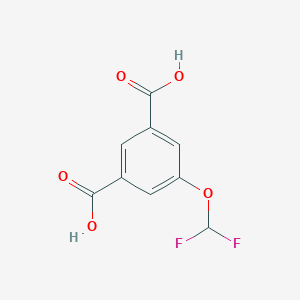
![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)
